
1-Cyclohexyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Aplicaciones Científicas De Investigación
Urease Inhibitors and Medical Applications
Urease is an enzyme that catalyzes the hydrolysis of urea, playing a pivotal role in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research has focused on various groups of urease inhibitors, including urea derivatives, as potential drugs for treating these infections. Despite acetohydroxamic acid being the only clinically used compound, it poses severe side effects, indicating the untapped potential of urease inhibition in medicine. The exploration of herbal extracts as sources of polyphenolic urease inhibitors has emerged as a complementary or alternative therapy, highlighting the ongoing need for safer and more effective treatments (Kosikowska & Berlicki, 2011).
Urea Biosensors for Health Monitoring
Advancements in urea biosensors have been significant, especially in detecting and quantifying urea concentration for health monitoring. Urea serves as an end product of nitrogen metabolism in humans, where its excessive or deficient levels indicate various health issues, from indigestion and ulcers to kidney failure and hepatic failure. Recent decades have seen the use of nanoparticles, conducting polymers, and carbon materials in urea biosensors, enhancing enzyme immobilization and sensing accuracy. This progress underscores the importance of urea detection across multiple sectors, including healthcare, agriculture, and food preservation (Botewad et al., 2021).
Polyphenols and Urea Derivatives in Drug Design
The unique hydrogen-bonding capabilities of ureas make them crucial in drug-target interactions, leading to their incorporation in molecules displaying a broad range of bioactivities. Research in medicinal chemistry has highlighted the significance of urea in drug design, showing its role in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This review emphasizes the importance of urea moiety in the development of therapeutics, encouraging its use in medicinal chemistry for rational drug design (Jagtap et al., 2017).
Urea as a Hydrogen Carrier for Sustainable Energy
The exploration of urea as a hydrogen carrier presents a novel approach to sustainable energy solutions. Urea's attributes, including its non-toxicity, stability, and ease of transport and storage, alongside its cheap and widespread availability, position it as a promising candidate for rapid implementation as a hydrogen carrier. This perspective underscores the potential of urea for future sustainable hydrogen supply, highlighting the importance of focused research to exploit these sustainable routes (Rollinson et al., 2011).
Propiedades
IUPAC Name |
1-cyclohexyl-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-22-16-11-5-6-12-17(16)23-14-8-7-13-19-18(21)20-15-9-3-2-4-10-15/h5-6,11-12,15H,2-4,9-10,13-14H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXODXKATHENFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


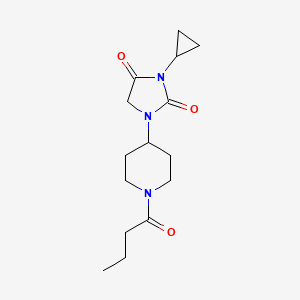
![2,4-dichloro-5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2461876.png)
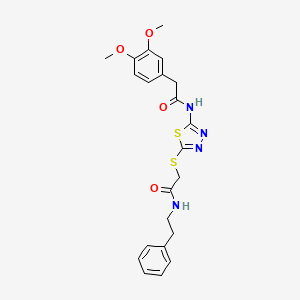
![3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B2461880.png)

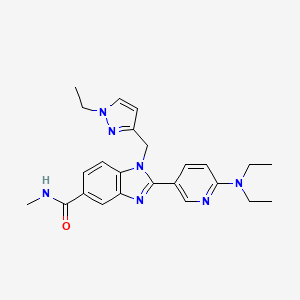

![6-Cyclopropyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2461885.png)
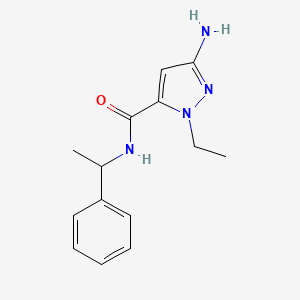
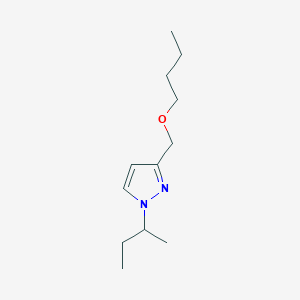
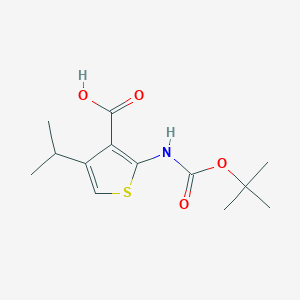
![methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2461892.png)
![3-fluoro-N-[4-[[4-(4-methoxyphenyl)-1-piperazinyl]-oxomethyl]phenyl]benzenesulfonamide](/img/structure/B2461893.png)